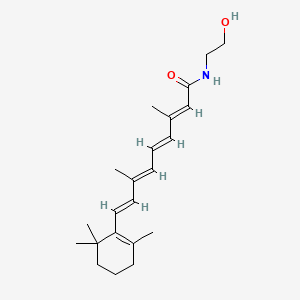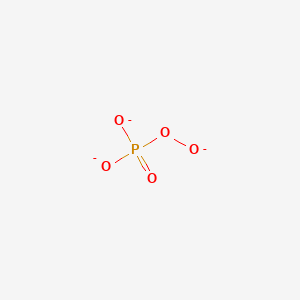
Peroxyphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxyphosphate is a trivalent inorganic anion obtained by removal of all three protons from peroxyphosphoric acid. It is a phosphorus oxoanion and a trivalent inorganic anion.
Scientific Research Applications
Environmental Remediation : Peroxodiphosphate, produced efficiently by electrolyses of phosphate solutions, is a promising alternative to persulphates and other oxidants in environmental remediation processes. It is effective in oxidizing various organic pollutants and cyanide, offering significant advantages over hypochlorite for cyanide oxidation in waste treatment (Sánchez et al., 2013).
Electrosynthesis of Peroxo Compounds : Peroxophosphates are part of a group of powerful oxidants synthesized electrochemically and used for treating refractory compounds. Key parameters influencing the efficiency of the electrosynthesis process include electrode material, additives, cell geometry, temperature, and pH (Serrano, 2021).
Bioceramic Materials : Nanostructured sodium calcium tripolyphosphate and its peroxo derivatives have high-porosity structures and antibacterial properties, making them promising for use in bioceramics (Skogareva et al., 2011).
Catalysis in Organic Synthesis : Peroxo-niobophosphate, a novel peroxo compound, has been used as a catalyst in the oxidation of cyclic olefins with hydrogen peroxide, showing high selectivity in preparing dialdehydes (Yue Hong-kun et al., 2010).
Advanced Oxidation Processes : Peroxymonophosphate has applications in advanced oxidation processes (AOPs) for wastewater treatment and remediation. It can react directly with various compounds, including antibiotics and pharmaceuticals, and its reactivity is influenced by pH and ionic strength (Yang et al., 2018).
properties
CAS RN |
37418-45-4 |
|---|---|
Molecular Formula |
O5P-3 |
Molecular Weight |
110.97 g/mol |
IUPAC Name |
oxido phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4)/p-3 |
InChI Key |
MPNNOLHYOHFJKL-UHFFFAOYSA-K |
SMILES |
[O-]OP(=O)([O-])[O-] |
Canonical SMILES |
[O-]OP(=O)([O-])[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



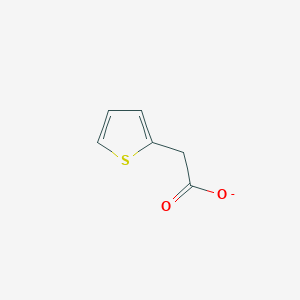


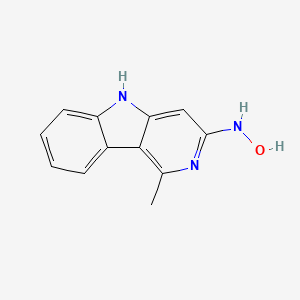
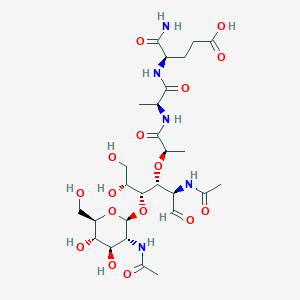
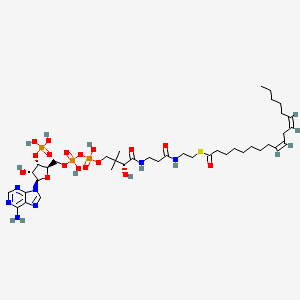
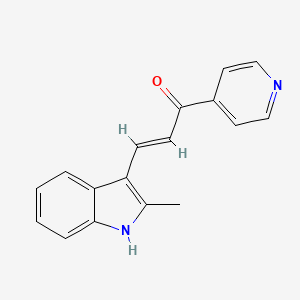
![(2E)-2-(1-{5-[(3-methylbutoxy)methyl]-2-oxotetrahydrofuran-3-yl}propan-2-ylidene)hydrazinecarbothioamide (non-preferred name)](/img/structure/B1234283.png)

![trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile](/img/structure/B1234289.png)
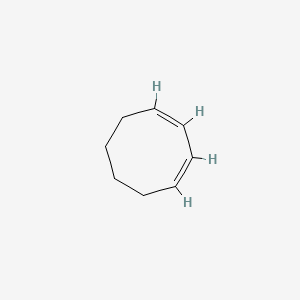

![(1R,3E,6R,7Z,9S,11E,13R,14S,17R,18S)-6,14-Dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,5,20-trione](/img/structure/B1234293.png)
